3-Methylhydrochlorothiazide

Pharmaceutical Quality Control Analytical Method Validation Reference Standards

Analytical methods for hydrochlorothiazide require a certified reference standard for Impurity F to ensure system suitability. This compound, with a distinct 3-methyl substitution, provides the unique chromatographic behavior needed for LC-MS or HPLC method validation. For QC and R&D procurement: - Certified purity of ≥95% for reliable quantification in ANDA submissions. - Enables precise tracking of degradation pathways in forced degradation studies. - Offers a structurally defined probe for LSD1 inhibition research (IC50: 10,000 nM).

Molecular Formula C8H10ClN3O4S2
Molecular Weight 311.8 g/mol
CAS No. 890-67-5
Cat. No. B14126673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhydrochlorothiazide
CAS890-67-5
Molecular FormulaC8H10ClN3O4S2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C8H10ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-4,11-12H,1H3,(H2,10,13,14)
InChIKeyOLGOYXCALUVMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhydrochlorothiazide as a Reference Standard


3-Methylhydrochlorothiazide (CAS 890-67-5), also known as Hydrochlorothiazide Impurity F, is a benzothiadiazine derivative and a thiazide-related compound [1]. Structurally, it is a methylated analog of the common diuretic hydrochlorothiazide, characterized by the addition of a methyl group at the 3-position of the benzothiadiazine ring [2]. Its primary documented use is as a certified reference standard for the identification and quantification of related substances in pharmaceutical hydrochlorothiazide formulations and drug substances, playing a critical role in analytical method development and quality control .

Category
Certified impurity reference standard
Primary Workflow
HPLC/LC-MS method validation and QC for hydrochlorothiazide
Selection Logic
Unique methyl substitution provides chromatographic marker for Impurity F

Why 3-Methylhydrochlorothiazide Cannot Be Substituted


The precise and verifiable role of 3-Methylhydrochlorothiazide is that of a chemically distinct reference marker, not a substitute for the active pharmaceutical ingredient (API). Substituting this compound with other hydrochlorothiazide impurities (e.g., Impurity A, B, or C) or the API itself would invalidate analytical methods. Its unique chemical structure, defined by the specific methyl substitution, confers unique physical and spectral properties, including a distinct molecular weight (311.8 g/mol), CAS number (890-67-5), and chromatographic behavior, which are essential for its function as a reference standard for identification, purity testing, and system suitability assessments [1]. Furthermore, recent evidence indicates a unique and weak off-target biological activity (LSD1 inhibition) that is not shared by its parent compound, hydrochlorothiazide, which may have implications for research selectivity [2].

Using a different hydrochlorothiazide impurity or the API itself would invalidate analytical method specificity, as each impurity has a distinct retention time and molecular identity.
The certified purity (≥95%) of this reference standard differs from high-purity API; substituting with the API prevents accurate impurity quantification.
A weak off-target LSD1 inhibition (IC50 10,000 nM) reported for this impurity is not present in the parent drug; biological profiling may not be interchangeable.

3-Methylhydrochlorothiazide Differentiation Guide


Identity and Purity for Method Validation

3-Methylhydrochlorothiazide is a chemically defined reference standard supplied with a certified purity of ≥95% by HPLC . This is a critical specification for its intended use in analytical method validation and quality control (QC). In contrast, the hydrochlorothiazide API itself is typically procured with a much higher purity (e.g., 99-101%) for use as a drug substance, not as an impurity marker. The specific purity of this compound, along with the available Certificate of Analysis (COA) documenting this value, provides a known benchmark that allows for accurate quantification of this specific impurity in drug samples.

Purity Specification
Data to verify
≥95% (HPLC)
Enables Impurity F quantification in QC
Vendor-supplied; method not specified
Pharmaceutical Quality Control Analytical Method Validation Reference Standards

Off-Target Biological Activity Profile

In contrast to its parent compound, hydrochlorothiazide, which primarily acts as a thiazide diuretic, 3-Methylhydrochlorothiazide exhibits a unique, albeit weak, off-target inhibitory activity against human recombinant Lysine-specific demethylase 1A (LSD1) [1]. In a biochemical assay measuring H2O2 production after a 30-minute incubation, it demonstrated an IC50 of 10,000 nM. This activity, while not potent, is a distinguishing feature not reported for hydrochlorothiazide. The compound also showed negligible inhibition of MAOA (IC50 > 100,000 nM), indicating some degree of selectivity among related enzymes.

LSD1 Inhibition
Assay context
IC50 10,000 nM
Weak off-target activity distinct from parent
Recombinant LSD1; H2O2 assay, 30 min
Chemical Biology Drug Discovery Lysine-Specific Demethylase 1 (LSD1)

Structural Specificity as a Chromatographic Marker

The key differentiator for 3-Methylhydrochlorothiazide is its unique molecular structure and identity. It is defined by the presence of a methyl group at the 3-position of the benzothiadiazine ring, yielding a molecular weight of 311.8 g/mol (C8H10ClN3O4S2) [1]. This distinguishes it from the parent drug, hydrochlorothiazide (MW 297.7 g/mol, C7H8ClN3O4S2), and from other known impurities like chlorothiazide (MW 295.7 g/mol, C7H6ClN3O4S2). This difference in mass and polarity translates to a unique retention time in chromatographic systems, making it a critical tool for peak identification during LC-MS or HPLC impurity profiling.

Molecular Weight
Class-level inference
311.8 vs 297.7 g/mol
Unique chromatographic retention marker
Calculated from C8H10ClN3O4S2
Analytical Chemistry Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Profiling

3-Methylhydrochlorothiazide Research & QC Applications


Analytical Method Development for Hydrochlorothiazide

This compound is essential for developing and validating HPLC, UPLC, or LC-MS methods for the separation and quantification of impurities in hydrochlorothiazide drug substance or finished products. Its unique chromatographic behavior and availability at a certified purity (≥95%) allow it to be used to determine system suitability, specificity, and limit of quantitation (LOQ) for this specific impurity . This is a core requirement for regulatory submissions like ANDAs and DMFs.

Hydrochlorothiazide QC and Batch Release Testing

In a QC laboratory, 3-Methylhydrochlorothiazide is used as a reference standard to identify and quantify the level of Impurity F in production batches of hydrochlorothiazide. By comparing the peak area and retention time of the impurity in a sample to that of a known concentration of this reference standard, QC analysts can confirm whether the batch meets the strict impurity limits mandated by pharmacopeias like the USP and EP . This ensures drug safety and compliance.

Forced Degradation Studies for Hydrochlorothiazide

Researchers utilize 3-Methylhydrochlorothiazide as a marker to track the formation of this specific impurity under various stress conditions (e.g., heat, light, humidity, oxidation) . Its presence and concentration over time in stability samples provide crucial data on the degradation pathways and shelf-life of hydrochlorothiazide drug products. This is vital for establishing appropriate storage conditions and expiration dates.

Chemical Biology Studies of Benzothiadiazine Derivatives

Given its unique off-target activity against LSD1 (IC50 of 10,000 nM), this compound can serve as a structurally defined starting point or probe for investigating the structure-activity relationship (SAR) of benzothiadiazine-1,1-dioxide scaffolds with this enzyme [1]. Researchers in chemical biology or drug discovery may procure it to explore novel therapeutic applications independent of its thiazide diuretic class.

Application
Selection Property
Validation Focus
Analytical method development for HCTZ
Certified purity and distinct chromatographic identity
System suitability, specificity, and LOQ determination
HCTZ QC batch release testing
Impurity F quantification standard
Pharmacopeial impurity limit compliance (USP/EP)
Forced degradation studies
Degradation marker for stability assessment
Degradation pathway and shelf-life evaluation
Benzothiadiazine scaffold SAR
Weak LSD1 inhibition context
Chemical biology probe for scaffold exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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